Unveiling the Natural Occurrence of 1,3-Dioleoyl-2-myristoyl glycerol: A Technical Guide
Unveiling the Natural Occurrence of 1,3-Dioleoyl-2-myristoyl glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM), a specific triacylglycerol with oleic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position. This document summarizes the current scientific knowledge on its natural occurrence, presents detailed experimental protocols for its identification and quantification, and explores potential signaling pathways in which it may be involved.
Natural Sources and Quantitative Data
1,3-Dioleoyl-2-myristoyl glycerol has been identified as a component of palm oil (Elaeis guineensis)[1][2]. While the triglyceride profile of palm oil is extensively studied, the focus has predominantly been on more abundant molecules like 1,3-dioleoyl-2-palmitoyl glycerol (OPO). Consequently, specific quantitative data for OOM is limited in publicly available literature.
However, detailed analyses of palm oil's triacylglycerol (TAG) composition reveal the presence of various myristic acid-containing TAGs. The fatty acid composition of palm oil typically includes myristic acid at around 1.8%[3]. More detailed studies on palm oil fractions provide insights into the distribution of different TAGs.
For instance, a study on the triacylglycerol composition of refined and fractionated palm oil identified and quantified a range of TAGs. While OOM (O(18:1)O(18:1)M(14:0)) is not explicitly listed with its percentage in the primary results of some major studies, the presence of TAGs with a total acyl-carbon number and double bond count that would correspond to OOM (C50:2) is acknowledged in comprehensive analyses of palm oil fractions[4][5].
The table below summarizes the typical fatty acid composition of palm oil, which is the primary natural source of OOM. The presence of both oleic and myristic acids is a prerequisite for the formation of OOM.
| Fatty Acid | Abbreviation | Percentage in Palm Oil |
| Palmitic Acid | C16:0 | ~44.0%[6] |
| Oleic Acid | C18:1 | ~39.2%[6] |
| Linoleic Acid | C18:2 | ~10.1%[6] |
| Stearic Acid | C18:0 | ~4.4%[6] |
| Myristic Acid | C14:0 | ~1.1% [6] |
| Lauric Acid | C12:0 | ~0.2%[6] |
| Others | ~0.6% |
Table 1: Typical Fatty Acid Composition of Palm Oil. The presence of myristic acid is essential for the biosynthesis of 1,3-Dioleoyl-2-myristoyl glycerol.
Experimental Protocols
The identification and quantification of specific triacylglycerols like OOM from natural sources require sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography (GC) are the primary methods employed.
Protocol 1: Analysis of Triacylglycerols by HPLC-MS
This method combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for analyzing complex lipid mixtures.
1. Sample Preparation (Lipid Extraction):
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Objective: To extract the total lipid content from the sample matrix (e.g., palm oil).
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Procedure:
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Weigh a precise amount of the homogenized sample.
-
Perform a solvent extraction using a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
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Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the lipid extract in a suitable solvent for HPLC analysis (e.g., isopropanol (B130326) or methanol/chloroform).
-
2. HPLC Separation:
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Objective: To separate the different triacylglycerol species.
-
Instrumentation: A high-performance liquid chromatograph.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of solvents is typically employed. For example, a gradient of acetonitrile (B52724) and isopropanol can effectively separate different TAGs.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
3. Mass Spectrometric Detection:
-
Objective: To identify and quantify the separated triacylglycerols.
-
Instrumentation: A mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for TAG analysis[7]. ESI is often preferred for its soft ionization, which keeps the TAG molecule intact.
-
Data Acquisition: Data can be acquired in full scan mode to identify all present TAGs and in tandem MS (MS/MS) mode for structural confirmation. In MS/MS, the parent ion corresponding to OOM (m/z for [M+NH4]+ is 849.7) would be fragmented to confirm the presence of oleoyl (B10858665) and myristoyl fragments.
4. Quantification:
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Procedure: Quantification is achieved by comparing the peak area of the identified OOM with that of a known concentration of an internal standard or by using an external calibration curve generated with a purified OOM standard.
Experimental Workflow for HPLC-MS Analysis of OOM
Caption: Workflow for OOM analysis using HPLC-MS.
Protocol 2: Analysis of Triacylglycerols by Gas Chromatography (GC)
GC is another powerful technique for analyzing triacylglycerols, particularly for determining the overall fatty acid composition after transesterification. Intact TAGs can also be analyzed using high-temperature GC.
1. Sample Preparation (Transesterification):
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Objective: To convert the fatty acids within the triacylglycerols into their more volatile fatty acid methyl esters (FAMEs).
-
Procedure:
-
Start with the extracted lipid sample (as in Protocol 1, step 1).
-
Add a methanol/hydrochloric acid or boron trifluoride-methanol solution.
-
Heat the mixture in a sealed vial at a specific temperature (e.g., 60-100°C) for a set time to allow for the transesterification reaction to complete.
-
After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.
-
The hexane layer containing the FAMEs is then collected for GC analysis.
-
2. GC Separation:
-
Objective: To separate the different FAMEs.
-
Instrumentation: A gas chromatograph.
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Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is typically used for FAME separation. For intact TAG analysis, a high-temperature, non-polar column is required.
-
Carrier Gas: Helium or hydrogen is commonly used.
-
Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of FAMEs with different chain lengths and degrees of unsaturation.
3. Detection and Quantification:
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Objective: To detect and quantify the separated FAMEs.
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Detector: A Flame Ionization Detector (FID) is most commonly used for FAME analysis due to its high sensitivity and wide linear range[8].
-
Quantification: The percentage of myristic acid and oleic acid can be determined by comparing the peak areas of their corresponding FAMEs to the total peak area of all fatty acids. This provides an indirect measure of the potential for OOM formation. For direct quantification of intact OOM, a high-temperature GC-FID method would be used with an appropriate internal or external standard.
Experimental Workflow for GC Analysis of OOM (via FAMEs)
Caption: Workflow for fatty acid profiling using GC.
Potential Signaling Pathways
Myristic acid is known to be covalently attached to the N-terminal glycine (B1666218) of a variety of proteins in a process called N-myristoylation[9][10]. This lipid modification is crucial for protein targeting to membranes, protein-protein interactions, and signal transduction[11][12].
Proposed Signaling Involvement of OOM via Myristoylation:
The hydrolysis of OOM in the cell would release myristic acid. This myristic acid can then be activated to myristoyl-CoA and subsequently used by N-myristoyltransferase (NMT) to myristoylate target proteins. Many of these myristoylated proteins are key components of signaling cascades.
A prominent example is the myristoylation of the alpha subunit of heterotrimeric G proteins[13]. The myristoyl group helps anchor the Gα subunit to the plasma membrane, which is essential for its interaction with G protein-coupled receptors (GPCRs) and downstream effectors.
The diagram below illustrates a potential signaling pathway where OOM could contribute to G-protein-coupled receptor signaling through the provision of myristic acid for protein myristoylation.
Potential Role of OOM in G-Protein Signaling
References
- 1. meatscience.org [meatscience.org]
- 2. Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DETERMINATION OF TRIACYLGLYCEROL COMPOSITION AND ITS CONTENT IN REFINED AND FRACTIONATED PALM OIL BY USING LC-MS/MS WITH MULTIPLE NEUTRAL LOSS SCAN – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. soci.org [soci.org]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Myristoylation - Wikipedia [en.wikipedia.org]
- 10. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
